1-Cyclopentylpiperidin-3-amine

Medicinal Chemistry Physicochemical Properties Drug Design

1-Cyclopentylpiperidin-3-amine (CAS 1215295-80-9) is a synthetic, racemic piperidine derivative with the molecular formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol. It is characterized by a cyclopentyl ring attached to the nitrogen of a piperidine ring, which itself bears a primary amine at the 3-position.

Molecular Formula C10H20N2
Molecular Weight 168.284
CAS No. 1215295-80-9
Cat. No. B566807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylpiperidin-3-amine
CAS1215295-80-9
Synonyms1-cyclopentylpiperidin-3-amine(SALTDATA: FREE)
Molecular FormulaC10H20N2
Molecular Weight168.284
Structural Identifiers
SMILESC1CCC(C1)N2CCCC(C2)N
InChIInChI=1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2
InChIKeyBPEXQYURTRYAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentylpiperidin-3-amine (CAS 1215295-80-9): A Strategic Piperidine Building Block for Drug Discovery and Chemical Biology


1-Cyclopentylpiperidin-3-amine (CAS 1215295-80-9) is a synthetic, racemic piperidine derivative with the molecular formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol [1]. It is characterized by a cyclopentyl ring attached to the nitrogen of a piperidine ring, which itself bears a primary amine at the 3-position. This structural motif confers a specific physicochemical profile, including a calculated LogP of 1.21 and a topological polar surface area (tPSA) of 29.3 Ų [1], which are key parameters influencing its utility as a building block for medicinal chemistry and chemical biology research.

Why 1-Cyclopentylpiperidin-3-amine Cannot Be Interchanged with Common Analogs


While various N-substituted piperidin-3-amines share a common core, their physicochemical properties diverge significantly based on the N-substituent, directly impacting their pharmacokinetic behavior and suitability for different chemical series [1]. Simple substitution with a methyl, benzyl, phenyl, or cyclohexyl group results in distinct LogP, LogD, and steric profiles [2][3][4]. For instance, the lipophilicity of 1-Cyclopentylpiperidin-3-amine (LogP ~1.21) [5] is precisely intermediate between the more polar N-methyl analog and the more lipophilic N-benzyl or N-phenyl derivatives, offering a unique balance of solubility and membrane permeability that cannot be replicated by other common building blocks.

Quantitative Evidence Guide for 1-Cyclopentylpiperidin-3-amine Differentiation


Lipophilicity (LogP) Differentiates 1-Cyclopentylpiperidin-3-amine from N-Alkyl/Aryl Analogs

The calculated LogP of 1-Cyclopentylpiperidin-3-amine (1.21) [1] is significantly higher than the N-methyl analog (XLogP3 -0.1) [2] and lower than the N-benzyl (LogP 1.46-2.25) [3] and N-phenyl (LogP 1.75) [4] analogs. This places the compound in a distinct lipophilicity space, offering a unique balance for optimizing ADME properties.

Medicinal Chemistry Physicochemical Properties Drug Design

pH-Dependent Distribution Coefficient (LogD) Profile Distinguishes 1-Cyclopentylpiperidin-3-amine

1-Cyclopentylpiperidin-3-amine exhibits a calculated LogD (pH 7.4) of -1.60, which is notably more hydrophilic than the N-phenyl analog (LogD pH 7.4 = -0.61) [1][2]. This difference of nearly one log unit indicates a significantly lower effective lipophilicity at physiological pH, which can influence distribution and protein binding.

ADME Physicochemical Profiling Medicinal Chemistry

Molecular Weight and Rotatable Bond Count Offer Differentiated Efficiency Metrics

With a molecular weight of 168.28 g/mol and only one rotatable bond , 1-cyclopentylpiperidin-3-amine is a more rigid and efficient scaffold compared to analogs like 1-cyclohexylpiperidin-3-amine (MW 182.31 g/mol, one rotatable bond) [1] and 1-benzylpiperidin-3-amine (MW 190.28 g/mol, two rotatable bonds) [2]. The lower molecular weight offers a higher ligand efficiency potential for achieving target potency with less added mass.

Ligand Efficiency Fragment-Based Drug Design Medicinal Chemistry

Best-Fit Application Scenarios for 1-Cyclopentylpiperidin-3-amine in Scientific Research


Optimizing Lead Compound Lipophilicity Without Introducing Aromaticity

For a lead series requiring a specific increase in lipophilicity to enhance membrane permeability without adding a metabolically labile aromatic ring, 1-Cyclopentylpiperidin-3-amine presents a superior option. Its LogP of 1.21 is a calculated improvement over the more polar N-methyl analog (XLogP3 -0.1) [1], while its LogD at pH 7.4 (-1.60) suggests it avoids the excessive lipophilicity and potential promiscuity of N-phenyl analogs [2]. This makes it ideal for projects focused on CNS or intracellular targets where a balanced LogP is critical [3].

Scaffold Replacement for High-Quality, Fragment-Like Building Blocks

In fragment-based drug discovery (FBDD) or when optimizing ligand efficiency (LE), the low molecular weight (168.28 g/mol) and low rotatable bond count (1) of 1-Cyclopentylpiperidin-3-amine make it a more efficient choice than the cyclohexyl or benzyl analogs [4]. Its relatively rigid structure minimizes entropic penalties upon binding and provides a well-defined vector for further elaboration, maximizing the potential to achieve high affinity with minimal added mass [5].

Creating Chiral Amine Building Blocks for Asymmetric Synthesis

While the racemate (CAS 1215295-80-9) is a versatile building block, its differentiation is further amplified when procured as a single enantiomer, (3S)-1-cyclopentylpiperidin-3-amine (CAS 1218549-05-3) [6]. This allows for the introduction of stereochemistry early in the synthetic route, which is essential for developing stereospecific drug candidates and for applications in asymmetric catalysis. The cyclopentyl group's inherent chirality adds a layer of structural complexity not present in simpler N-methyl or N-phenyl scaffolds.

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